Pristane

Catalog No.
S580063
CAS No.
1921-70-6
M.F
C19H40
M. Wt
268.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pristane

CAS Number

1921-70-6

Product Name

Pristane

IUPAC Name

2,6,10,14-tetramethylpentadecane

Molecular Formula

C19H40

Molecular Weight

268.5 g/mol

InChI

InChI=1S/C19H40/c1-16(2)10-7-12-18(5)14-9-15-19(6)13-8-11-17(3)4/h16-19H,7-15H2,1-6H3

InChI Key

XOJVVFBFDXDTEG-UHFFFAOYSA-N

SMILES

CC(C)CCCC(C)CCCC(C)CCCC(C)C

Solubility

In water, 1.0X10-8 mg/L at 25 °C
Soluble in most organic solvents
Very soluble in benzene, ether, chloroform, petroleum ether
Soluble in carbon tetrachloride

Synonyms

2,6,10,14-tetramethyl-pentadecane, pristan, pristane, tetramethylpentadecane

Canonical SMILES

CC(C)CCCC(C)CCCC(C)CCCC(C)C

Biomarker for Ancient Life:

Pristane, along with its close chemical cousin phytane, are considered biomarkers . These specific molecules serve as indicators of past biological activity. Pristane is primarily produced by methanogenic bacteria that thrive in anoxic (oxygen-depleted) environments. Therefore, the presence of pristane in ancient sediments, like shales and oils, can suggest the existence of microbial life in the past, even billions of years ago . This information aids in reconstructing the history of life on Earth and understanding the evolution of microbial communities.

Source Rock Identification:

The ratio of pristane to phytane (Pr/Ph) is a crucial parameter in identifying the source rock of hydrocarbons , such as oil and gas. Pristane is predominantly formed from phytoplankton degradation, while phytane originates from terrestrial organic matter breakdown . Analyzing the Pr/Ph ratio in hydrocarbons can reveal their source, whether derived from marine or terrestrial organic matter deposits. This knowledge is essential for petroleum exploration and understanding the formation and distribution of oil and gas reserves .

Environmental Monitoring:

Pristane, along with other hydrocarbons, can be used as a tracer to monitor various environmental processes, including pollution and climate change . Since pristane is relatively stable and persistent in the environment, its presence in unexpected locations can indicate potential contamination sources, such as oil spills or leakage from industrial activities . Additionally, studying the distribution and concentration of pristane in ice cores and sediments can provide insights into past environmental conditions and climate variations .

Pristane is a saturated terpenoid alkane with the chemical formula C19_{19}H40_{40}. It is primarily derived from natural sources, notably shark liver oil, which is reflected in its name (from Latin pristis, meaning "shark"). Additionally, pristane can be found in the stomach oils of certain seabirds, mineral oil, and various food products. This compound appears as a transparent oily liquid that is immiscible with water but soluble in organic solvents such as diethyl ether, benzene, chloroform, and carbon tetrachloride .

Pristane serves as a significant biomarker in geological and environmental studies, particularly in characterizing the origins and evolution of petroleum hydrocarbons and coal. Its structural characteristics make it useful for tracing the biochemical pathways of certain organisms and understanding the environmental impact of hydrocarbon spills .

  • Pristane's most intriguing property lies in its ability to induce autoimmune diseases in rodents [].
  • The exact mechanism isn't fully understood, but it's believed to involve activation of specific T cells that contribute to autoimmune responses []. This makes Pristane a valuable tool for researchers studying rheumatoid arthritis, lupus, and other autoimmune disorders [, ].
  • While comprehensive data on Pristane's toxicity is limited, studies suggest it may have mild irritant properties [].
  • As a hydrocarbon, it's likely flammable and should be handled with appropriate precautions [].
, particularly those involving oxidation and reduction processes. It has been shown to react with radioactively generated reactive oxygen intermediates, leading to the formation of stable genotoxic compounds. These reactions can have implications for understanding its potential toxicity and biological effects .

In synthetic chemistry, pristane can be produced through methods such as hydrogenation of its precursors or through more complex synthetic routes involving epoxidation and subsequent reactions .

Pristane is known to induce autoimmune diseases in laboratory rodents, making it a valuable compound for research into conditions such as rheumatoid arthritis and lupus. Its ability to activate immune responses has led to its use as an immunologic adjuvant in various experimental settings. Additionally, it has been implicated in the induction of plasmacytomas (a type of cancer) in animal models .

Several methods exist for synthesizing pristane:

  • Natural Extraction: The most traditional method involves extracting pristane from shark liver oil or other natural sources.
  • Hydrogenation: Pristane can be synthesized through hydrogenation processes that convert phytol or isophytol into pristane. This method often utilizes catalysts such as palladium on carbon .
  • Chemical Synthesis: More complex synthetic routes involve multiple steps including oxidation, epoxidation, sulfonylation, halogenation, and reduction processes .
  • Microfluidic Techniques: Recent advancements have introduced continuous microfluidic dehydration methods that streamline the synthesis process while enhancing yields and purity .

Pristane has a variety of applications across different fields:

  • Biomarker: Used extensively in geological studies to trace petroleum origins.
  • Research Tool: Acts as an immunologic adjuvant in studies related to autoimmune diseases.
  • Industrial Use: Employed as a lubricant, transformer oil, and anti-corrosion agent.
  • Biological Marker: Utilized in the production of monoclonal antibodies and other immunological applications .

Research indicates that pristane interacts with several biological systems, particularly immune cells. Its role as an immunologic adjuvant suggests that it can enhance immune responses when used alongside vaccines or other therapeutic agents. Studies have shown that pristane can influence cytokine production and modulate T-cell responses .

Additionally, investigations into its toxicological profile reveal that while it can induce harmful effects under certain conditions, these effects may be mitigated by the presence of protective compounds like aconitine.

Compound NameChemical FormulaKey Characteristics
PhytaneC19_{19}H40_{40}Isomer of pristane; derived from phytol; less biologically active.
SqualeneC30_{30}H50_{50}A precursor to sterols; more complex structure; found in shark liver oil.
2-MethylpentadecaneC16_{16}H34_{34}A branched alkane; less hydrophobic than pristane; different biological activity.
2,6-DimethylheptadecaneC19_{19}H40_{40}Similar carbon chain length but different branching; distinct properties.

Pristane's unique properties arise from its specific structure as a saturated terpenoid alkane with four methyl groups positioned at the 2-, 6-, 10-, and 14- positions on the carbon chain. This configuration contributes to its distinct biological activities and applications compared to other similar hydrocarbons .

Physical Description

Transparent liquid; [Merck Index] Colorless liquid; [Sigma-Aldrich MSDS]
Liquid

Color/Form

Colorless, transparent; stable liquid
Mobile, transparent, stable liquid

XLogP3

9.3

Exact Mass

268.313001276 g/mol

Monoisotopic Mass

268.313001276 g/mol

Boiling Point

296 °C
296.00 °C. @ 760.00 mm Hg

Flash Point

>110 °C (>230 °F) - closed cup

Heavy Atom Count

19

Density

0.775-0.795 at 20 °C

LogP

log Kow = 9.38 (est)

Decomposition

When heated to decomposition it emits acrid smoke and irritating fumes.

Melting Point

-60 °C /freezing point/
-100 °C

UNII

26HZV48DT1

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 46 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 45 of 46 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.78%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

IDENTIFICATION: Long and branched chain alkanes (C17-36) may be components in petroleum products. Many have been found as natural components of plants. Long chain alkanes containing 17 to 19 carbons (pristine, phytane, heptadecane, octadecane) are all colorless liquids. As the carbon chain gets longer they become solids with a crystalline form (nonadecane (C19) to tritriacontane (C33)). Hexatriacontane (36 carbons) is a waxy solid. These compounds range in odor from odorless to a fuel-like odor. Long chain alkanes are insoluble in water. USE: There is no commercial production of long chain alkanes. EXPOSURE: Workers that process coal and petroleum products or where combustion processes are extensive may breathe in long chain alkanes from the air or have direct skin contact. The general population may be exposed by breathing in smoke or exhaust, by eating fish or plant material containing long chain alkanes. Long chain alkanes released to air will be in or on particles that eventually fall to the ground. Some of the shorter chain alkanes will be broken down in air by reaction with hydroxyl radicals. They will not be broken down in the air by sunlight. They are expected to volatilize into air from moist soil and water surfaces. However, they will bind tightly to soil and this will limit the volatilization and movement through soil. Long chain alkanes will be broken down slowly by microorganisms. They are not expected to build up in fish. RISK: Data on the potential for individual long chain alkanes to produce toxic effects in humans were not available. However, lesions in the liver, that did not cause liver dysfunction, have been associated the ingestion of mineral oils (a natural mixture of long chain alkanes and other chemicals) used for dietary or medicinal reasons. Studies in laboratory rats with mineral oils have shown liver damage. Data on the potential for long chain alkanes to cause cancer, birth defects or reproductive effects in laboratory animals were not available. The potential for long chain alkanes to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 14th Report on Carcinogens. (SRC)

Therapeutic Uses

/EXPL THER/ This study evaluates the effects of pristane and phytol, two mineral oils with pro-oxidative effects, on the course of experimental autoimmune uveitis. C57BL6 mice were immunized with IRBP1-20 peptide emulsified in CFA and treated five days prior to immunization with phytol or with pristane or with PBS as control. Administration of pristane reduces the incidence and severity of IRBP-induced uveitis as demonstrated by the decrease in vasculitis and inflammatory foci in fundus and by a reduction in histological damages and leukocyte infiltration compared to untreated or phytol-treated mice. The protective effect observed is associated with a decreased activation of peripheral CD4+ and CD8+ T lymphocytes and a decrease in the intensity of the Th1 and Th17 autoimmune response to IRBP in pristane-treated mice compared to control mice, as evidenced by the decreased production of IFNgamma and IL17 by IRBP-specific lymphocytes from lymph nodes draining the site of immunization and by the increased production of anti-IRBP IgG1 over IgG2a. In addition, HUVEC and ARPE-19 cells incubated with the sera of mice treated with pristane presented a reduced production of H(2)O(2). The benefit of lowering the systemic oxidative stress by pristane in the course of EAU was confirmed by injecting the antioxidant NAC in IRBP-immunized mice. As pristane, NAC decreased clinical and histological inflammation of the retina and preserved the integrity of the hemato-retinal barrier. Finally, the protective effect of pristane on the development of EAU suggests that some mineral oils may represent a new therapeutic strategy in human uveitis.

MeSH Pharmacological Classification

Carcinogens

Mechanism of Action

Diffuse pulmonary hemorrhage (DPH) is an uncommon but critical complication of systemic lupus erythematosus. Peritoneal administration of 2,6,10,14-tetramethylpentadecane (pristane) can recapitulate a lupus-like syndrome in mice, which can develop into DPH within a few weeks, especially in C57BL/6 mice. Mac-1 (CD11b/CD18), a leukocyte adhesion molecule, is known to play a role in inflammation by regulating migration of leukocytes into injured tissue. In this study, we aimed to clarify the role of Mac-1 in pristane-induced DPH, using Mac-1(-/-) and wild-type (WT) mice on a C57BL/6 background. After pristane injection, Mac-1(-/-) mice showed reduced prevalence of DPH and attenuated peritonitis compared with WT mice. Analysis of the peritoneal lavage on days 5 and 10 after pristane treatment revealed increased numbers of eosinophils and alternatively activated macrophages, but decreased numbers of neutrophils and classically activated macrophages in Mac-1(-/-) mice compared with WT. Enhanced production of IL-4 and IL-13, both key mediators of macrophage polarization toward the mannose receptor(+) (MMR(+)) phenotype, was observed in the peritoneal cavity of Mac-1(-/-) mice. Depletion of neutrophils and eosinophils or adoptive transfer of classically activated macrophages resulted in the exacerbation of pristane-mediated DPH in both WT and Mac-1(-/-) mice. Moreover, peritoneal transfer of F4/80(high)MMR(+) alternatively activated macrophages successfully reduced the prevalence of DPH in WT mice. Collectively, Mac-1 promoted acute inflammatory responses in the peritoneal cavity and the lungs by downregulating granulocyte migration and subsequent phenotypic conversion of macrophages in a pristane-induced systemic lupus erythematosus model.

Vapor Pressure

0.0044 mm Hg at 25 °C (est)

Pictograms

Irritant

Irritant

Other CAS

1921-70-6

Absorption Distribution and Excretion

Studies were conducted to assess the normal tissue-associated levels of pristane (2,6,10,14,-tetramethylpentadecane) in Copenhagen rats during ontogeny and adult life and to address whether or not dietary pristane can be adsorbed from the gut and disseminated throughout the body. During the course of this study the possible effects of dietary pristane on chromatin conformation of lymphoid cells were also examined by flow cytometry. The data indicated that 1) pristane crossed the placenta and accumulated in fetal tissues, 2) neonates were exposed to pristane via the colostrum, 3) there were significant increases in the amount of tissue-associated pristane in young adults and subsequent redistribution of the pristane to the muscle and adipose tissues in older rats and 4) after dietary exposure, significantly elevated levels of pristane were associated with the tissues and concomitant changes in chromatin conformation were observed. Collectively, these results suggest that pristane was adsorbed from dietary sources, disseminated to the tissues and exerted a transient, yet marked effect on chromatin of lymphoid cells in rats.
The fate of pristane (2,6,10,14-tetramethylpentadecane), a widespread isoprenoid hydrocarbon, has been studied in rats after a single /oral/ administration of 3H-labeled pristane. The balance study showed an extensive fecal excretion (66%) mainly as unchanged hydrocarbon, whereas about 14% of ingested pristane was excreted in urine as pristane metabolites and tritiated water. After one wk, 8.3% of the ingested 3H still was stored in the carcass, and radioactive distribution in tissues and organs showed a preferential incorporation into adipose tissue and liver. Over 75% of the radioactivity stored in the carcass was associated with pristane metabolites and tritiated water. Tissue metabolites were characterized by thin layer chromatography, gas chromatography and mass spectrometric analyses. Four metabolites were identified: pristan-1-ol, pristane-2-ol, pristanic acid and 4,8,12-trimethyltridecanoic acid. These demonstrate that this isoprenoid hydrocarbon undergoes subterminal hydroxylation or terminal oxidation followed by the classical beta-oxidation process. Incorporation of metabolites in phospholipids and more particularly in the phosphatidylserine fraction has been observed and is discussed.

Wikipedia

Pristane
Boron_sulfide

Biological Half Life

42.00 Days

Use Classification

Cosmetics -> Emollient; Moisturising

Methods of Manufacturing

Isoprenoid alkane obtained from the unsaponifiable fraction of shark liver oil where it occurs to an extent of 14%.
Isolation from petroleum crude oils; ... from wool wax. Synthesis from phytol.

General Manufacturing Information

Pentadecane, 2,6,10,14-tetramethyl-: ACTIVE
Found in rock specimens 2.5-3 billion years old. It is known to be synthesized only by living organisms and to withstand heat and pressure; thus it serves to date the existence of life on earth.
The distribution of pristane and phytane relative to the neighboring n-C17 and n-C18 peaks has been used to aid in the identification of crude oils and to detect the onset of biodegradation.
The ratio of dibenzothiophene to phenanthrene and the ratio of pristane to phytane, when coupled together, provide a ... way to infer crude oil source rock depositional environments and lithologies. Such knowledge can significantly assist in identifying the source formation(s) in a basin thereby providing valuable guidance for further exploration.

Analytic Laboratory Methods

A method for separating n-paraffins from petroleum hydrocarbons in foods was developed. The method consists of 5 initial steps: digestion of sample with alkali, silica gel column chromatography, molecular sieve adsorption, destruction of the sieve with HCl, and oxidation with KMnO4. Recoveries of n-paraffins added to 55 g oyster at a level of 0.36 ppm ranged from 80% for normal pentadecane to 100% for n-paraffins over 18 carbon atoms. This method also facilitated the analysis of iso-paraffins such as pristane (2,6,10,14-tetramethylpentadecane) and phytane (2,6,10,14-tetramethylhexadecane), and other hydrocarbons ... .
This paper describes a new extraction method for the determination of aliphatic hydrocarbons (AHs) in soil and sediment samples, using continuous microwave-assisted extraction (MAE) combined with liquid-liquid extraction, for clean-up purposes. Analytical determinations were carried out by gas chromatography coupled with impact ionization mass spectrometry. The influence of the experimental conditions was tested using an agricultural soil spiked with standards (stored at 4 degrees C for 1 month) as reference soil. Maximum extraction efficiencies (80-90%) were achieved using 0.1-1.0 g of sample, 60microl of water and 3 mL of n-hexane (extractant) and 5 min of extraction time; less than 70% of the most volatile hydrocarbons (C(9)-C(12)) were recovered since many evaporated during the drying step of the sample. MAE was compared with a conventional extraction method such as Soxhlet and a good agreement in the results was obtained (average recovery percentage value of 105% by comparing MAE against Soxhlet). Quality parameters such as linear range (0.5-800 ug/g), limits of detection (LODs) (0.1-0.2 ug/g) and precision (RSD, 4-6%) were determined using spiked soil samples. This method was successfully applied to the analysis of aliphatic hydrocarbons (C(9)-C(27) including pristane and phytane) in contaminated real samples.

Storage Conditions

Conditions for safe storage, including any incompatibilities: Keep container tightly closed in a dry and well-ventilated place. Containers which are opened must be carefully resealed and kept upright to prevent leakage.

Interactions

... We have investigated the effect of the potent bisphosphonate, zoledronic acid (ZOL), on the development of pristane (2,6,10,14-tetramethylpentadecane)-induced plasmacytoma (PCT) in six-week-old BALB/c mice. Different groups of pristane-treated mice also received ZOL (100 ug/kg) commencing after the development of PCT or ZOL (20 ug/kg) from the first day. Control groups received pristane alone, ZOL alone (20 ug/kg), or phosphate-buffered saline. The study was terminated on day 300, and the remaining mice were autopsied and abdominal tissues were examined histologically for PCT. Statistical analysis revealed a significant delay in PCT development in the group receiving pristane plus ZOL (20 ug/kg) from the first day compared to the groups receiving pristane alone and pristane combined with ZOL (100 ug/kg) after the appearance of PCT (Log-rank, p=0.0001 and 0.0001; respectively). Kaplan-Meier analysis revealed a significant difference in survival between the group treated with pristane alone and the groups receiving pristane plus ZOL (20 ug/kg) from the first day or ZOL (100 ug/kg) after the appearance of PCT (Log-rank, p=0.016 and 0.023; respectively). These results indicate a direct anti-tumor effect of ZOL in pristane-induced PCT development BALB/c mice, which may contribute to their significantly increased survival. This hypothesis should now be further investigated in clinical trials.
We investigated the protective role of chloroquine against pristane-induced macrophage activation, oxidative stress, and Th1/Th2 skewness in C57BL/6J mice. Those mice were treated with pristane alone or combined with chloroquine. Hematological and biochemical parameters, macrophage phagocytic function, the oxidant/antioxidant index, cytokine for IFN-gamma, TNF-alpha, IL-4, and IL-6, and the isotypes of IgG2a and IgG1 were determined. And the expression of T-bet/GATA-3 and IL-12/IL-10 mRNA in spleen were analyzed by real-time PCR. We found that pristane treatment for a period of 12 or 24 weeks triggered macrophage activation syndrome, characterized by hemophagocytosis in spleen and peripheral blood, enhanced lipid phagocytosis by peritoneal macrophages in vitro, erythropenia and leucopenia, increased anti-Smith, lactic dehydrogenase, triglyceride, and ferritin, as well as hypercytokinemia of IFN-gamma, TNF-alpha, IL-4, and IL-6. In parallel, a significant increase in lipid peroxidation and a decrease in superoxide dismutase, glutathione, and catalase activity, as well as a skewed Th1/Th2 balance in spleen, were observed. However, chloroquine supplementation showed a remarkable amelioration of these abnormalities. Our data indicate that pristane administration induces macrophage activation, oxidative stress, and Th1/Th2 skewness, which can be attenuated by chloroquine.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Modify: 2023-08-15

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